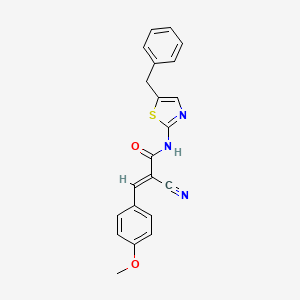

Epertinib (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

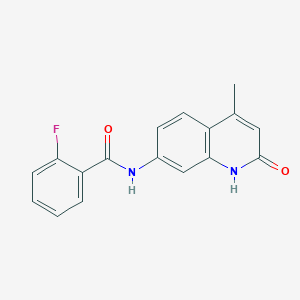

Epertinib (hydrochloride): is a potent, orally active, reversible, and selective tyrosine kinase inhibitor. It targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). Epertinib (hydrochloride) has shown significant antitumor activity, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Epertinib (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Medicine: Evaluated in clinical trials for the treatment of HER2-positive metastatic breast cancer and other cancers with overexpression of EGFR, HER2, and HER4

Wirkmechanismus

Target of Action

Epertinib (hydrochloride) is a potent, orally active, reversible, and selective tyrosine kinase inhibitor . Its primary targets are EGFR, HER2, and HER4 . These receptors are members of the protein tyrosine kinase family, and their malfunction can lead to various types of cancers .

Mode of Action

Epertinib (hydrochloride) interacts with its targets (EGFR, HER2, and HER4) by inhibiting their tyrosine kinase activity . This inhibition prevents the phosphorylation of these receptors, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . The IC50 values for EGFR, HER2, and HER4 are 1.48 nM, 7.15 nM, and 2.49 nM, respectively .

Biochemical Pathways

The primary biochemical pathways affected by Epertinib (hydrochloride) are those involving EGFR, HER2, and HER4 . By inhibiting these receptors, Epertinib (hydrochloride) suppresses the downstream signaling pathways that rely on these receptors . This results in the inhibition of cell proliferation and survival, thereby exerting its antitumor effects .

Result of Action

The result of Epertinib (hydrochloride)'s action is the inhibition of cell proliferation and survival, leading to its potent antitumor activity . It has been shown to inhibit the growth of various cancer cell lines expressing EGFR and/or HER2 .

Safety and Hazards

Zukünftige Richtungen

Epertinib has shown promising responses in the treatment of HER2-positive breast cancer . There is increasing interest in utilizing these drugs in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement . Epertinib would be promising as a therapeutic agent for HER2-positive breast cancer with brain metastasis .

Biochemische Analyse

Biochemical Properties

Epertinib (hydrochloride) interacts with EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . The IC50 values for EGFR, HER4, and HER2 are 1.48 nM, 2.49 nM, and 7.15 nM, respectively . This inhibition disrupts the signaling pathways these proteins are involved in, affecting various biochemical reactions within the cell .

Cellular Effects

Epertinib (hydrochloride) has been shown to inhibit the proliferation of various cancer cell lines expressing EGFR and/or HER2 . It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of EGFR and HER2 in NCI-N87 cells .

Molecular Mechanism

Epertinib (hydrochloride) exerts its effects at the molecular level by binding to EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways these proteins are involved in, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Epertinib (hydrochloride) over time in laboratory settings have been observed in various studies . It has been shown to have a long-lasting inhibitory effect on EGFR, HER4, and HER2 .

Dosage Effects in Animal Models

In animal models, the effects of Epertinib (hydrochloride) vary with different dosages . It has shown antitumor activity in mouse xenograft models

Transport and Distribution

It has been shown to have a higher concentration in brain metastasis compared to lapatinib in a HER2-positive breast cancer model .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Epertinib (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing tyrosine kinase inhibitors involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods: Industrial production of Epertinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. Specific details of the industrial production methods are proprietary and not publicly available .

Analyse Chemischer Reaktionen

Types of Reactions: Epertinib (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Epertinib (hydrochloride) can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the Epertinib (hydrochloride) molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the Epertinib (hydrochloride) molecule .

Vergleich Mit ähnlichen Verbindungen

Gefitinib: An EGFR inhibitor with a different selectivity profile compared to Epertinib (hydrochloride).

Uniqueness: Epertinib (hydrochloride) is unique due to its reversible inhibition of multiple receptors (EGFR, HER2, and HER4) and its potent antitumor activity. It has demonstrated superior efficacy in preclinical models and clinical trials, particularly in treating HER2-positive breast cancer with brain metastasis .

Eigenschaften

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWJPQQXBPWOOA-PLXRJBJVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)

![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)

![ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2630311.png)

![2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2630312.png)

![(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2630313.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2630315.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)

![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)